molecular formula C19H18N2O3S B2810544 3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide CAS No. 1206998-90-4

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide

Cat. No.: B2810544
CAS No.: 1206998-90-4
M. Wt: 354.42
InChI Key: BJBMLIHFSZYBQP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide is a complex organic compound that features a quinoline ring substituted with a methyl group at the 2-position and a phenylsulfonyl group attached to a propanamide chain

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline ring’s ability to fluoresce.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Sulfonylation: The 2-methylquinoline is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Amidation: Finally, the sulfonylated product is reacted with 3-bromopropanamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amides or esters.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide involves its interaction with molecular targets such as enzymes or DNA. The quinoline ring can intercalate into DNA, disrupting its function, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylquinolin-5-yl)acetamide
  • (2-Methylquinolin-5-yl)boronic acid
  • 2-methyl-5-(2-methylquinolin-5-yl)quinoline

Uniqueness

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide is unique due to the presence of both a quinoline ring and a phenylsulfonyl group, which confer distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylquinolin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-14-10-11-16-17(20-14)8-5-9-18(16)21-19(22)12-13-25(23,24)15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBMLIHFSZYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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